REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].CCOCC>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[CH3:18][Si:17]([CH3:20])([CH3:19])[O:11][C:10]([CH3:12])=[CH:9][C:8]([O:14][CH3:15])=[O:13] |f:5.6.7|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at 40° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Hexanes (200 mL) were added to the residue which
|
Type
|
FILTRATION
|
Details
|
was filtered through celite once again
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC(=CC(=O)OC)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].CCOCC>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[CH3:18][Si:17]([CH3:20])([CH3:19])[O:11][C:10]([CH3:12])=[CH:9][C:8]([O:14][CH3:15])=[O:13] |f:5.6.7|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at 40° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Hexanes (200 mL) were added to the residue which
|
Type
|
FILTRATION
|
Details
|
was filtered through celite once again
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC(=CC(=O)OC)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.6 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |